molecular formula C10H10ClN3O B6636781 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol

Cat. No. B6636781
M. Wt: 223.66 g/mol
InChI Key: NHDYBWZUINJFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol, also known as Clotrimazole, is a synthetic antifungal drug that is used to treat various fungal infections. It belongs to the family of azole antifungal agents and is commonly used to treat infections such as ringworm, athlete's foot, and jock itch. Clotrimazole is also used in laboratory experiments to inhibit the growth of fungi and yeast.

Mechanism of Action

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of cellular contents and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is primarily metabolized by the liver and excreted in the urine. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a half-life of approximately 2 hours in humans.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol in laboratory experiments is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungi and yeast, making it a useful tool in the study of fungal biology. However, one limitation of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol. One area of interest is the development of new formulations of the drug that can improve its solubility and efficacy. Additionally, there is ongoing research into the use of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol as a potential treatment for other fungal infections, such as those caused by Aspergillus and Cryptococcus species. Finally, there is interest in studying the mechanisms of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol resistance in fungi and developing new strategies to overcome this resistance.

Synthesis Methods

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is synthesized by reacting 1-(3-chlorophenyl)-2,4-dichloro-1H-imidazole with potassium hydroxide in the presence of 1,2,4-triazole to form 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The resulting compound is then reduced with sodium borohydride to form 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungi and yeast. It has also been used in research to study the mechanisms of fungal cell growth and proliferation. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to inhibit the growth of Candida albicans, a common cause of vaginal yeast infections, and has been used in clinical trials to treat systemic fungal infections.

properties

IUPAC Name

1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDYBWZUINJFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol

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